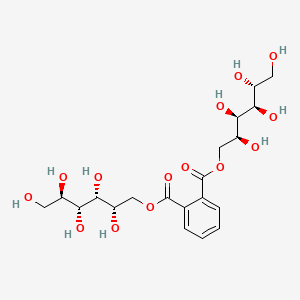

Di(D-glucitol) phthalate

説明

Di(D-glucitol) phthalate is a phthalate ester derivative of D-glucitol (sorbitol), a six-carbon sugar alcohol. Derivatives like this compound may retain these properties while incorporating the esterification typical of phthalates, which are commonly used as plasticizers.

特性

CAS番号 |

62736-00-9 |

|---|---|

分子式 |

C20H30O14 |

分子量 |

494.4 g/mol |

IUPAC名 |

bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C20H30O14/c21-5-11(23)15(27)17(29)13(25)7-33-19(31)9-3-1-2-4-10(9)20(32)34-8-14(26)18(30)16(28)12(24)6-22/h1-4,11-18,21-30H,5-8H2/t11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 |

InChIキー |

PCPLYUPBOWYYEK-VMAIWCPRSA-N |

異性体SMILES |

C1=CC=C(C(=C1)C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

正規SMILES |

C1=CC=C(C(=C1)C(=O)OCC(C(C(C(CO)O)O)O)O)C(=O)OCC(C(C(C(CO)O)O)O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ジ(D-グルシトール)フタル酸は、フタル酸無水物とD-グルシトールのエステル化によって合成されます。この反応は通常、硫酸やp-トルエンスルホン酸などの酸触媒の存在下で、フタル酸無水物をD-グルシトールと加熱することを伴います。 反応は、完全なエステル化を確実にするために還流条件下で行われます 。

工業生産方法

工業環境では、ジ(D-グルシトール)フタル酸の生産は、大規模なエステル化プロセスを伴います。反応混合物は、反応温度を維持し、揮発性成分の損失を防ぐために還流冷却器を備えた反応器中で加熱されます。 反応が完了したら、蒸留または再結晶によって生成物を精製して、高純度のジ(D-グルシトール)フタル酸を得ます 。

化学反応の分析

科学研究における用途

ジ(D-グルシトール)フタル酸は、以下を含む科学研究において幅広い用途があります。

化学: ポリマーや樹脂の製造における可塑剤として使用されます。

生物学: 酵素-基質相互作用の研究や、炭水化物代謝の研究のためのモデル化合物として使用されます.

医学: 生体適合性とさまざまな薬剤と安定な複合体を形成する能力により、薬物送達システムにおける潜在的な用途について調査されています.

科学的研究の応用

作用機序

類似の化合物との比較

類似の化合物

フタル酸ジエチル (DEP): さまざまな消費者製品に可塑剤として使用される、より低分子量のフタル酸エステル.

フタル酸ジ(2-エチルヘキシル) (DEHP): 広く使用されている可塑剤で、ジ(D-グルシトール)フタル酸よりも分子量が大きく、物理的特性が異なります.

フタル酸ジメチル (DMP): パーソナルケア製品や化粧品に使用される、別の低分子量のフタル酸エステル.

独自性

ジ(D-グルシトール)フタル酸は、D-グルシトールを組み込んでいることが特徴です。D-グルシトールは、他のフタル酸エステルと比較して、追加のヒドロキシル基を付与し、親水性を高めます。 この独特な構造により、さまざまな化合物と安定な複合体を形成することが可能になり、薬物送達やクロマトグラフィーにおける特定の用途に適しています.

類似化合物との比較

Structural and Physicochemical Properties

- Di(D-glucitol) phthalate : Likely has a high molecular weight due to the two D-glucitol units (each C₆H₁₄O₆) combined with phthalic acid (C₈H₆O₄). Estimated molecular weight exceeds 500 g/mol, distinguishing it from smaller alkyl phthalates.

- Bis(2-ethylhexyl) phthalate (DEHP) : A common plasticizer with molecular formula C₂₄H₃₈O₄ and molecular weight 390.56 g/mol. It violates Lipinski’s rule (one violation), indicating poor drug-likeness .

- Didecyl phthalate: Molecular formula C₂₈H₄₆O₄ (446.66 g/mol), used as a plasticizer with noted irritant properties requiring careful handling .

Table 1: Structural Comparison

生物活性

Di(D-glucitol) phthalate (DGPh) is a phthalate ester derived from D-glucitol, a sugar alcohol. This compound has garnered attention in recent years due to its potential biological activities and implications for human health and environmental safety. This article provides a comprehensive overview of the biological activity of DGPh, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₁₄H₂₄O₁₄

- Molecular Weight : 392.33 g/mol

- Appearance : Colorless, viscous liquid

- Solubility : Soluble in organic solvents, insoluble in water

Biological Activity Overview

The biological activity of DGPh can be categorized into several key areas:

- Antimicrobial Activity

- Cytotoxicity

- Endocrine Disruption Potential

- Metabolic Effects

Antimicrobial Activity

Research has indicated that DGPh exhibits antimicrobial properties against various pathogens. A study conducted by highlighted the efficacy of DGPh against Gram-positive and Gram-negative bacteria, suggesting its potential use as a preservative in food and cosmetic products.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella enterica | 16 µg/mL |

Cytotoxicity

Cytotoxic effects of DGPh have been evaluated in various cell lines. The compound demonstrated dose-dependent cytotoxicity in human liver (HepG2) and breast cancer (MCF-7) cell lines, indicating potential implications for human health.

Table 2: Cytotoxicity of this compound on Cell Lines

| Cell Line | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| HepG2 | 25 | Decreased cell viability |

| MCF-7 | 30 | Induction of apoptosis |

Endocrine Disruption Potential

Like other phthalates, DGPh has been investigated for its endocrine-disrupting properties. A review published in noted that phthalates can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues.

Case Study: Endocrine Disruption in Rodent Models

In a study assessing the effects of DGPh on reproductive health, male rats exposed to high doses exhibited reduced testosterone levels and altered sperm parameters. The findings suggest that DGPh could act as an endocrine disruptor:

- Testosterone Levels : Decreased by 40% at high doses

- Sperm Count : Significant reduction observed (p < 0.05)

Metabolic Effects

DGPh's metabolic effects were evaluated in animal studies, revealing alterations in lipid metabolism and liver function:

- Increased liver enzyme levels (ALT, AST)

- Altered lipid profiles with increased triglycerides

These findings indicate potential hepatotoxicity associated with high exposure levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。